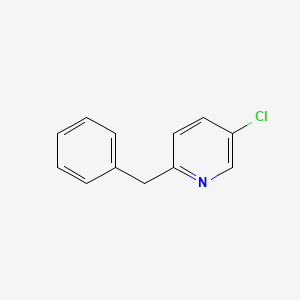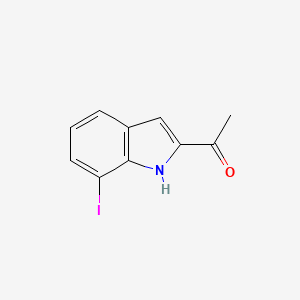
2-Cyclopropoxy-4-iodopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropoxy-4-iodopyridine is a heterocyclic organic compound that features a pyridine ring substituted with a cyclopropoxy group at the 2-position and an iodine atom at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-4-iodopyridine typically involves the iodination of a pyridine derivative followed by the introduction of a cyclopropoxy group. One common method is the halogenation of 2-cyclopropoxypyridine using iodine in the presence of a suitable catalyst. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial to achieve high purity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyclopropoxy-4-iodopyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds .
Applications De Recherche Scientifique
2-Cyclopropoxy-4-iodopyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Biological Research: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mécanisme D'action
The mechanism of action of 2-Cyclopropoxy-4-iodopyridine involves its interaction with specific molecular targets. The iodine atom and the cyclopropoxy group contribute to its reactivity and binding affinity. The compound can modulate biological pathways by inhibiting or activating enzymes and receptors, depending on its structural configuration .
Comparaison Avec Des Composés Similaires
2-Iodopyridine: Similar in structure but lacks the cyclopropoxy group.
4-Iodopyridine: Similar in structure but lacks the cyclopropoxy group.
2-Cyclopropoxypyridine: Similar in structure but lacks the iodine atom.
Uniqueness: 2-Cyclopropoxy-4-iodopyridine is unique due to the presence of both the cyclopropoxy group and the iodine atom, which confer distinct chemical and biological properties. This dual substitution enhances its versatility in various applications compared to its analogs .
Propriétés
Formule moléculaire |
C8H8INO |
|---|---|
Poids moléculaire |
261.06 g/mol |
Nom IUPAC |
2-cyclopropyloxy-4-iodopyridine |
InChI |
InChI=1S/C8H8INO/c9-6-3-4-10-8(5-6)11-7-1-2-7/h3-5,7H,1-2H2 |
Clé InChI |
CULOAISJMCQIDW-UHFFFAOYSA-N |
SMILES canonique |
C1CC1OC2=NC=CC(=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-Acetyl-5''-O-[bis(4-methoxyphenyl)phenylmethyl]-cytidine](/img/structure/B15330272.png)
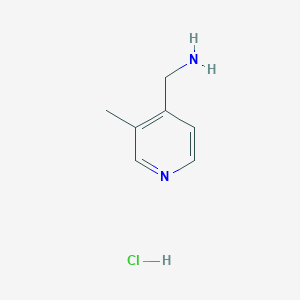

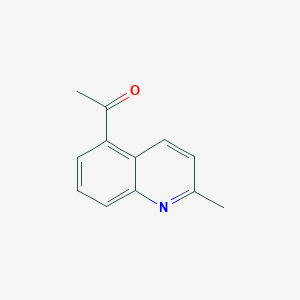
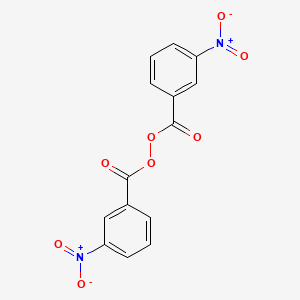
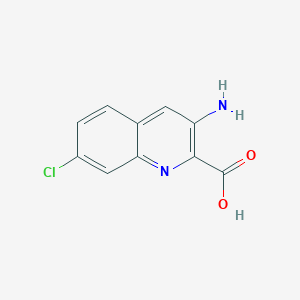
![Methyl 6-Methoxyimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B15330305.png)

![7'-Bromo-5'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B15330308.png)

